5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
Description
The compound 5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a structurally complex molecule featuring a quinazolinone core, a 2-ethylphenylacetamide substituent, and a pentanamide chain terminated by a thiophen-2-ylmethyl group. The quinazolinone moiety (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) is a pharmacophoric scaffold known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis of this compound likely involves multi-step reactions, such as:
Formation of the quinazolinone core via cyclization of anthranilic acid derivatives.
Introduction of the 2-ethylphenylacetamide group through amide coupling.
Attachment of the pentanamide-thiophen-2-ylmethyl chain via nucleophilic substitution or condensation .
Properties
CAS No. |
1223835-99-1 |
|---|---|
Molecular Formula |
C28H30N4O4S |
Molecular Weight |
518.63 |
IUPAC Name |
5-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-10-3-5-13-23(20)30-26(34)19-32-24-14-6-4-12-22(24)27(35)31(28(32)36)16-8-7-15-25(33)29-18-21-11-9-17-37-21/h3-6,9-14,17H,2,7-8,15-16,18-19H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
OAUALIPICGMGKV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor, particularly targeting urease enzymes. The molecular docking studies indicate that the compound binds effectively to the active site of urease, leading to significant inhibition of enzyme activity.
Enzyme Inhibition
Research indicates that the compound exhibits strong inhibitory effects on urease, an enzyme crucial in nitrogen metabolism. Inhibitory kinetics studies have shown that derivatives of this compound can achieve IC50 values in the low nanomolar range, indicating high potency compared to standard inhibitors like thiourea .
| Compound | IC50 (nM) | Type of Inhibition |
|---|---|---|
| 5-(1-(...)) | 1.6 ± 0.2 | Mixed |
| Thiourea | 472.1 ± 135.1 | Competitive |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Study 1: Urease Inhibition
A study conducted by researchers focused on synthesizing analogues based on this compound. They reported that certain modifications led to enhanced urease inhibition, with specific derivatives showing IC50 values significantly lower than those of traditional inhibitors . The study utilized molecular docking to elucidate binding interactions and confirmed the efficacy through kinetic assays.
Study 2: Anticancer Properties
Another investigation assessed the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Example 1: 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one ()
- Structural Similarities: Contains the dihydroquinazolinone core and a thiophen-2-yl group.
- Differences : Replaces the pentanamide-2-ethylphenylacetamide chain with a thiazole-substituted phenyl group.
- Bioactivity: Exhibits anti-tubercular activity (MIC: 1.6–3.2 µg/mL against Mycobacterium tuberculosis), suggesting the quinazolinone-thiophene scaffold is critical for targeting microbial enzymes .
Example 2: 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides ()
- Structural Similarities: Shares the pentanamide linker but replaces the quinazolinone core with a quinoline system.
- Differences : Incorporates a piperazine-aryl group instead of the 2-ethylphenylacetamide moiety.
- Bioactivity : Designed as CNS agents (e.g., dopamine receptor modulators), highlighting the impact of core structure on target selectivity .
Thiophene- and Thiadiazole-Containing Analogs
Example 3: 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )
- Structural Similarities : Contains a thioacetamide linker and heterocyclic groups (imidazole, thiazole).
- Differences: Lacks the quinazolinone core but includes fluorophenyl and methoxyphenyl substituents.
- Bioactivity : Shows COX-1/2 inhibitory activity (IC₅₀: 0.8–2.1 µM), indicating thiophene/acetamide derivatives may target inflammatory pathways .
Example 4: N-(substituted-phenyl)-2-[5-(3-substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]-acetamide ()
- Structural Similarities : Features an acetamide bridge and aryl substituents.
- Differences: Replaces quinazolinone with a thiadiazole ring.
- Bioactivity : Demonstrates analgesic and antipyretic effects (ED₅₀: 25–40 mg/kg), underscoring the role of the acetamide-thiadiazole motif in central nervous system modulation .
Structural-Activity Relationship (SAR) Analysis
| Feature | Target Compound | Analog (Example 1) | Analog (Example 3) |
|---|---|---|---|
| Core Structure | Quinazolinone | Quinazolinone | Imidazole-thiazole |
| Key Substituents | 2-ethylphenylacetamide | Phenyl-thiazole | Fluorophenyl-methoxyphenyl |
| Linker | Pentanamide | Direct bond | Thioacetamide |
| Bioactivity | Hypothesized antimicrobial | Anti-tubercular | COX inhibition |
Research Findings and Implications
- Bioactivity Clustering: suggests compounds with similar chemical structures cluster by bioactivity profiles.
- Synthetic Feasibility : Methods from (e.g., cyclization, amide coupling) are applicable for scalable synthesis.
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence; further assays (e.g., kinase inhibition, microbial susceptibility) are recommended.
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
The compound is synthesized via multi-step reactions involving quinazolinone core formation, amide coupling, and functionalization of the thiophen-2-ylmethyl group. Key steps include:
- Quinazolinone synthesis : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the 2-ethylphenylamino moiety to the quinazolinone core .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility, while temperature control (60–80°C) minimizes side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and HPLC (C18 column, acetonitrile/water) ensure >95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substituents (e.g., quinazolinone C-3 vs. C-1 substitution) and amide bond formation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C28H30N4O4S) and detects isotopic patterns for sulfur/chlorine .
- X-ray crystallography : Resolves conformational flexibility of the pentanamide chain and hydrogen-bonding interactions in the solid state .
- FT-IR : Identifies carbonyl stretching frequencies (1650–1750 cm⁻¹) for quinazolinone dioxo groups and secondary amides .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (ATP-coupled detection) .
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .
- Solubility assessment : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation strategies .
Q. How do structural features influence this compound’s physicochemical properties?
- Quinazolinone core : Enhances planarity for π-π stacking with biological targets but reduces aqueous solubility .
- Thiophen-2-ylmethyl group : Improves membrane permeability via lipophilicity (logP ~3.2) .
- 2-Ethylphenyl substituent : Modulates steric effects to prevent off-target interactions .
Q. What strategies mitigate stability issues during storage and handling?
- Lyophilization : Stabilizes the compound in amorphous form under inert gas (argon) to prevent hydrolysis .
- Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies temperature-sensitive functional groups (e.g., amide bonds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Core modifications : Replace quinazolinone with pyridopyrimidinone to enhance metabolic stability .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to boost kinase affinity .
- Bioisosteric replacement : Substitute thiophene with furan to reduce hepatotoxicity while retaining target binding .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to EGFR’s ATP pocket, focusing on hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for real-time interaction analysis with purified receptors .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stabilization .
Q. How can computational modeling address discrepancies in experimental vs. predicted activity data?
- MD simulations : Analyze conformational dynamics of the pentanamide chain in solvated systems to explain variability in IC50 values .
- QSAR models : Train on datasets of analogous compounds to predict off-target effects (e.g., hERG inhibition) .
- AI-driven synthesis planning : Platforms like ChemOS prioritize routes with fewer side products, resolving yield inconsistencies .
Q. What experimental designs resolve contradictions in synthetic yield data across studies?
- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .
- In situ monitoring : ReactIR tracks intermediate formation to identify bottlenecks in multi-step syntheses .
- Cross-validation : Reproduce low-yield protocols under controlled conditions (e.g., anhydrous DMF, inert atmosphere) to isolate variable impacts .
Q. How can metabolite profiling and toxicity assays inform preclinical development?
- LC-MS/MS metabolite ID : Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at the ethylphenyl group) .
- AMES test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100 .
- Cardiotoxicity screening : Patch-clamp assays on hERG-transfected HEK293 cells quantify potassium channel blockade .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
